molecular formula C17H16N2O2 B5820813 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide

4-{[3-(4-methylphenyl)acryloyl]amino}benzamide

Cat. No. B5820813
M. Wt: 280.32 g/mol
InChI Key: UOFNDRGRLIKXAI-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide, also known as MAA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In

Scientific Research Applications

4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide is in the field of cancer research. Studies have shown that 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anti-cancer properties, 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide can modulate the activity of certain ion channels in the brain, leading to the potential development of new drugs for the treatment of neurological disorders such as epilepsy.

Mechanism of Action

The mechanism of action of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and ion channels in cells. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. Inhibition of HDACs by 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been linked to its anti-cancer properties.
4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been found to modulate the activity of certain ion channels in the brain, including the transient receptor potential cation channel subfamily V member 1 (TRPV1) and the voltage-gated sodium channel Nav1.7. Modulation of these channels by 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been linked to its potential applications in the field of neuroscience.
Biochemical and Physiological Effects:
4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neurological properties, 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been found to exhibit anti-inflammatory and antioxidant properties. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species (ROS), which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide in lab experiments is its potent anti-cancer activity. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been found to exhibit cytotoxic effects against a range of cancer cell lines, making it a promising candidate for use in cancer research. In addition, 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been found to exhibit modulatory effects on ion channels in the brain, making it a potential candidate for use in neuroscience research.
However, there are also limitations to using 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide in lab experiments. One limitation is its potential toxicity, as high concentrations of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide have been found to be toxic to cells. In addition, the mechanism of action of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide. One area of research is the development of new drugs based on the structure of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide. Studies have shown that modifications to the structure of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide can lead to compounds with improved anti-cancer activity and reduced toxicity.
Another area of research is the elucidation of the mechanism of action of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide. Further studies are needed to fully understand how 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide inhibits the activity of HDACs and ion channels in cells.
Conclusion:
In conclusion, 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide exhibits potent anti-cancer activity and modulatory effects on ion channels in the brain, making it a promising candidate for use in cancer and neuroscience research. However, further studies are needed to fully understand the mechanism of action of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide involves the reaction of 4-aminobenzamide with 4-methylcinnamaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization to yield 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide as a white solid. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.

properties

IUPAC Name

4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-2-4-13(5-3-12)6-11-16(20)19-15-9-7-14(8-10-15)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFNDRGRLIKXAI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.